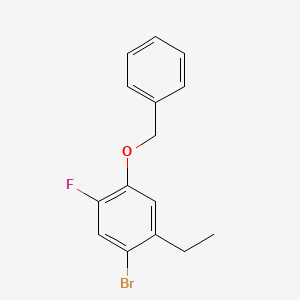![molecular formula C6H8IN3 B6315142 3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 2639427-47-5](/img/structure/B6315142.png)
3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an iodine atom attached to the third position of the pyrazole ring.
作用机制
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been associated with a wide range of biological activities .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against certain kinases .
Result of Action
Similar compounds have shown inhibitory activity against certain kinases, which could lead to various cellular effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dialkyl-1H-pyrazole-5-amine with suitable reagents can lead to the formation of the desired pyrazolopyridine scaffold .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful industrial production of this compound .
化学反应分析
Types of Reactions: 3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the third position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazolopyridine scaffold can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide and copper catalysts are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different biological activities and applications .
科学研究应用
Chemistry: 3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: In biological and medicinal research, this compound has shown potential as a lead compound for the development of new drugs. It has been studied for its antibacterial, antiviral, antifungal, and antitumor activities .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other bioactive agents. Its versatility makes it a valuable intermediate in various chemical processes .
相似化合物的比较
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine: Lacks the iodine atom at the third position.
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine: Contains a bromine atom instead of iodine.
3-Chloro-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine: Contains a chlorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in 3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine imparts unique chemical properties, such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .
属性
IUPAC Name |
3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c7-6-4-1-2-8-3-5(4)9-10-6/h8H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDQMJJOKCSFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NN2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)
![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
![N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315086.png)
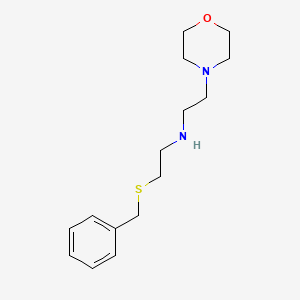
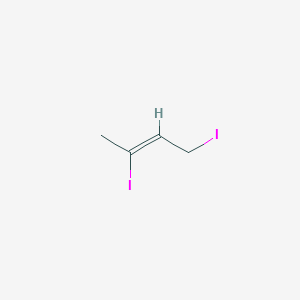
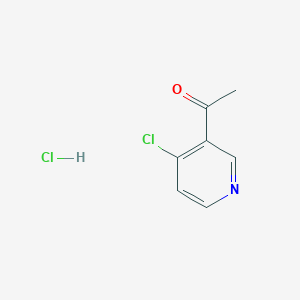
![[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B6315112.png)
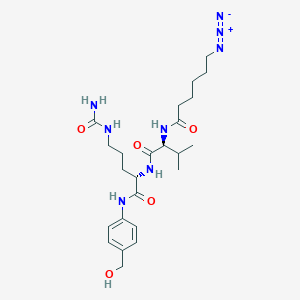

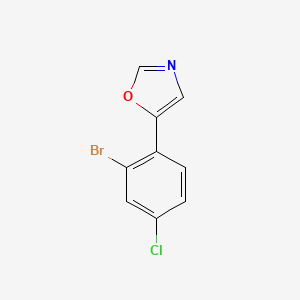
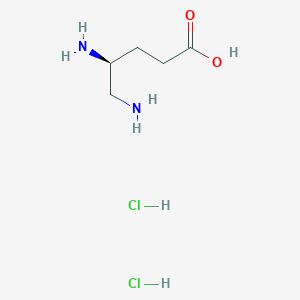
![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)
